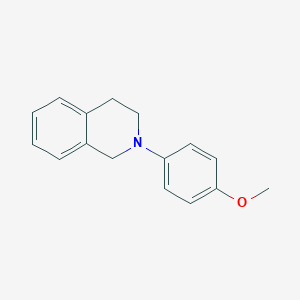

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVXOIRECQQWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577224 | |

| Record name | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78317-83-6 | |

| Record name | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline (THIQ) core. This acid-catalyzed cyclization involves the condensation of β-arylethylamines with aldehydes or ketones, forming a six-membered ring via imine intermediate formation. For 4-MeO-THIQ, 4-methoxybenzaldehyde reacts with dopamine derivatives under acidic conditions (e.g., HCl in methanol) to yield the target scaffold. Stereochemical outcomes are influenced by the choice of acid catalyst; for instance, trifluoroacetic acid (TFA) promotes racemic mixtures, while chiral Brønsted acids enable enantioselective synthesis.

Optimization and Yields

Recent optimizations focus on solvent systems and temperature control. A study employing 1,2-dichloroethane at 60°C achieved yields of 85–90% with sodium triacetoxyborohydride (NaHB(OAc)₃) as a reducing agent. Microwave-assisted variants reduce reaction times from 24 hours to 30 minutes while maintaining yields above 80%.

Table 1: Pictet-Spengler Reaction Conditions for 4-MeO-THIQ

| Aldehyde | Amine Derivative | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Dopamine-HCl | HCl | Methanol | 72 |

| 4-Methoxybenzaldehyde | Phenethylamine | NaHB(OAc)₃ | 1,2-Dichloroethane | 89 |

| 4-Methoxybenzaldehyde | Tryptamine | TFA | DCM | 78 |

Bischler-Napieralski Cyclization

Methodology and Industrial Applications

The Bischler-Napieralski reaction constructs the THIQ skeleton via intramolecular cyclization of N-acyl-β-phenethylamines. For 4-MeO-THIQ, N-(4-methoxyphenethyl)acetamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), yielding 3,4-dihydroisoquinoline intermediates. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation completes the synthesis. Industrial-scale applications favor continuous flow reactors, achieving throughputs of 5–10 kg/day with ≥95% purity.

Recent Advances in Stereocontrol

Chiral auxiliaries and asymmetric catalysis have addressed historical limitations in stereoselectivity. Nishiyama’s group demonstrated a diastereoselective Bischler-Napieralski reaction using (-)-menthol as a chiral auxiliary, achieving 98% de for (1R,3S)-4-MeO-THIQ.

Reductive Amination Approaches

Sodium Borohydride Reduction

Reductive amination of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in methanol, catalyzed by NaBH₄, provides a straightforward route to 4-MeO-THIQ. This method is operationally simple but limited by over-reduction byproducts, capping yields at 70–75%.

Sodium Triacetoxyborohydride Method

NaHB(OAc)₃ outperforms NaBH₄ in dichloromethane or 1,2-dichloroethane, suppressing side reactions and elevating yields to 88–92%. The reagent’s mild acidity (pH ~5) stabilizes imine intermediates, enabling room-temperature reactions.

Table 2: Reductive Amination Performance Comparison

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 72 | 89 |

| NaHB(OAc)₃ | 1,2-Dichloroethane | 25 | 91 | 97 |

| NaBH₃CN | THF | 0 | 85 | 93 |

Visible Light-Mediated C–H Arylation

Photocatalytic Conditions

A breakthrough methodology utilizes visible light (450 nm LEDs) and iridium photocatalysts (e.g., Ir(ppy)₃) to arylate THIQ derivatives. For 4-MeO-THIQ, 2-phenyl-THIQ reacts with 4-methoxyphenylboronic acid in acetonitrile, achieving 60–65% yields without prefunctionalization. This approach excels in late-stage diversification, enabling the introduction of electron-donating groups at the C1 position.

Substrate Scope and Limitations

Electron-rich boronic acids (e.g., 4-methoxy, 4-methyl) exhibit superior reactivity compared to electron-deficient analogs. Steric hindrance at the ortho position reduces yields to <30%, necessitating careful substrate design.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 4-MeO-THIQ Synthesis

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Pictet-Spengler | High stereocontrol, scalable | Requires acidic conditions | 75–90 |

| Bischler-Napieralski | Industrial applicability | Poor enantioselectivity | 70–85 |

| Reductive Amination | Mild conditions, simplicity | Byproduct formation | 70–92 |

| Visible Light Arylation | Late-stage functionalization | Limited to electron-rich arenes | 55–65 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroactive properties. Research indicates that THIQ analogs can exhibit effects on neurotransmitter systems, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural modifications of THIQ derivatives have shown promise in enhancing their binding affinities to dopamine receptors, which are crucial for neurological function .

2. Anticancer Activity:

The compound has demonstrated anticancer properties through various mechanisms. Studies have reported that THIQ derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, certain analogs have been shown to block P-glycoprotein (P-gp) efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents .

3. Anti-inflammatory and Antimicrobial Effects:

THIQ compounds have also been investigated for their anti-inflammatory and antimicrobial activities. They exhibit inhibition against various pathogens and inflammatory mediators, suggesting their potential use as therapeutic agents in infectious diseases and inflammatory conditions .

Synthetic Methodologies

1. Synthesis Techniques:

The synthesis of this compound can be achieved through various methods including:

- Pictet–Spengler Reaction: A common method for constructing tetrahydroisoquinoline frameworks from arylethylamines.

- Microwave-Assisted Synthesis: This technique enhances the yield and reduces reaction times for synthesizing THIQ derivatives .

Table 1: Common Synthetic Routes for THIQ Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Pictet–Spengler Reaction | Cyclization of arylethylamines with aldehydes | 70-98 |

| Microwave-Assisted Synthesis | Rapid synthesis under controlled conditions | 85-97 |

| One-Pot Reactions | Sequential reactions yielding multiple products | Varies |

1. Structural-Activity Relationship (SAR):

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the methoxy group or the tetrahydroisoquinoline core can significantly influence its pharmacological profile. For instance, variations in substituents have been linked to enhanced affinity towards dopamine receptors .

2. Case Studies:

Several studies have highlighted the efficacy of THIQ analogs:

- Dopamine Receptor Ligands: Research has shown that certain THIQ derivatives exhibit selective binding to dopamine receptors (D2R and D3R), suggesting their potential use in treating disorders like schizophrenia and depression .

- Antimicrobial Studies: In vitro studies demonstrated that THIQ compounds possess significant activity against bacterial strains such as E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Key Observations :

- Electron-releasing groups (e.g., methoxy, dimethylamino) enhance reactivity in reductive amination, but steric hindrance (e.g., 2,4-dimethoxy substitution) reduces yields slightly .

- Fluorinated analogs (e.g., 2-(4-fluorophenyl)-THIQ) require alternative coupling strategies, such as phosphonate synthesis, with moderate yields (35–78%) .

Key Observations :

- 4-MeO-THIQ’s primary utility lies in synthetic applications (e.g., electrosynthesis, cross-coupling) rather than direct pharmacological activity.

Metabolic Stability and Toxicity

4-MeO-THIQ and its analogs exhibit varying metabolic fates:

- N-Methylation: 4-MeO-THIQ is susceptible to N-methylation in the substantia nigra, forming neurotoxic isoquinolinium ions via monoamine oxidase (MAO) . This contrasts with 1-methyl-THIQ, which shows similar brain penetration but lower neurotoxicity .

- Blood-Brain Barrier (BBB) Penetration : 4-MeO-THIQ’s lipophilic methoxy group enhances BBB permeability compared to polar derivatives like 6,7-dimethoxy-THIQ .

Biological Activity

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroisoquinoline core with a methoxyphenyl substituent. This structural motif is significant in influencing the compound's biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies showed that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it was found to induce apoptosis in human cancer cell lines by modulating signaling pathways associated with cell survival and death .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound as well. It has been shown to interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. This interaction may offer therapeutic benefits in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit various enzymes involved in disease pathways, such as those related to inflammation and cancer progression.

- Receptor Interaction : The compound interacts with sigma receptors and potentially other G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to growth and apoptosis .

- Modulation of Ion Channels : There is evidence suggesting that it can modulate ion channels, which may contribute to its analgesic and neuroprotective effects .

Study on Anticancer Activity

In a study evaluating the anticancer properties of tetrahydroisoquinoline derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives?

- Methodological Answer : Reductive amination is a widely used approach. For example, 2-[(4-methoxyphenyl)methyl]-THIQ derivatives can be synthesized by reacting 4-methoxybenzaldehyde with tetrahydroisoquinoline in 1,2-dichloroethane using NaHB(OAc)₃ as a reducing agent. The product is purified via recrystallization (e.g., isopropanol) to yield white crystals . Alternatively, Ugi-type multicomponent reactions involving IBX (2-iodoxybenzoic acid) enable simultaneous N- and C1-functionalization of THIQ, achieving yields >85% through oxidative coupling with carboxylic acids and isocyanides .

Q. How can researchers characterize the structural purity of synthesized THIQ derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm functional groups (e.g., methoxy peaks at ~2833 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbon frameworks .

- HRMS (ESI) : Verify molecular ions (e.g., [M+H]⁺ for C₂₀H₂₃NO₅ at m/z 368.1645) .

- X-ray crystallography : Resolve stereochemistry, as demonstrated for (1R,3S)-methyl 6,7-dimethoxy-THIQ derivatives .

Advanced Research Questions

Q. How do electrochemical and photocatalytic methods compare in dehydrogenating THIQ derivatives?

- Methodological Answer :

- Electrochemical Oxidation : Using undivided electrolytic cells (e.g., 2 kV DC voltage in acetonitrile), oxidative dehydrogenation of THIQ derivatives generates intermediates detected via real-time nESI-MS. This method is scalable but limited by overlapping oxidative potentials (+1.01 V vs. NHE for semi-dehydrogenation) .

- Photocatalysis : MoS₂/ZnIn₂S₄ nanocomposites enable acceptorless semi-dehydrogenation under visible light, avoiding sacrificial agents. This approach is sustainable but requires optimization to overcome kinetic barriers in proton removal .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of THIQ-based enzyme inhibitors?

- Methodological Answer :

- Hydrophilic Pocket Mapping : For phenylethanolamine N-methyltransferase (PNMT), 7-hydroxy-THIQ derivatives show enhanced binding (Ki reduction vs. unsubstituted THIQ) due to interactions with a compact hydrophilic pocket. Methyl ether analogs confirm the necessity of acidic hydrogens for activity .

- Diastereomer Analysis : Use chiral chromatography or NMR (e.g., diastereomeric ratios determined via ¹H splitting patterns) to isolate enantiomers with distinct biological profiles, as seen in dopamine D3 receptor ligands .

Q. How can researchers optimize THIQ derivatives for selective dopamine D3 receptor antagonism?

- Methodological Answer :

- Substituent Engineering : Introduce 4-iodophenylacrylamide moieties to the THIQ scaffold, improving D3 affinity (Ki = 12 nM) and selectivity over D2 receptors (123-fold).

- Alkyl Spacer Optimization : A four-carbon tether between the THIQ core and aryl groups balances steric and electronic effects, as shown in compound 51 .

Q. What experimental designs address conflicting data in THIQ neurotoxicity studies?

- Methodological Answer :

- Metabolic Profiling : Incubate THIQ derivatives with human brain N-methyltransferases to detect neurotoxic N-methylisoquinolinium ions via LC-MS/MS. Compare results across species (e.g., rat vs. human enzymes) to resolve interspecies variability .

- In Silico Docking : Model THIQ interactions with PNMT or monoamine oxidases to predict metabolic pathways and reconcile discrepancies in inhibitory potency .

Data Contradiction Analysis

Q. Why do oxidative potentials for THIQ dehydrogenation vary across studies?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., acetonitrile vs. aqueous buffers) and reference electrodes (NHE vs. Ag/AgCl). Standardize conditions using differential pulse voltammetry (DPV) in non-protic solvents to isolate electronic effects .

Q. How can researchers reconcile divergent biological activities of THIQ analogs?

- Methodological Answer :

- Meta-Analysis : Pool data from SAR studies (e.g., PPARγ agonism vs. PTP-1B inhibition ) to identify substituent-specific trends.

- Free-Wilson Analysis : Deconstruct activity contributions of methoxy, sulfonyl, or acyl groups to isolate critical pharmacophores .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.